molecular formula C7H4Br2N2 B582137 3,8-Dibromoimidazo[1,2-a]pyridine CAS No. 1263062-05-0

3,8-Dibromoimidazo[1,2-a]pyridine

Cat. No. B582137
CAS RN: 1263062-05-0
M. Wt: 275.931
InChI Key: PYWPPJFVRIAAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It’s a solid substance with a molecular weight of 275.93 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3,8-Dibromoimidazo[1,2-a]pyridine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 3,8-Dibromoimidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with bromine atoms at the 3 and 8 positions . The average mass of the molecule is 275.928 Da, and the monoisotopic mass is 273.874115 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3,8-Dibromoimidazo[1,2-a]pyridine, can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

3,8-Dibromoimidazo[1,2-a]pyridine is a solid substance with a melting point between 195 - 198°C . It has a molecular weight of 275.93 .

Scientific Research Applications

Antiviral Applications

3,8-Dibromoimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral activities. Through structure-activity relationship (SAR) studies, hydrophobicity was identified as a crucial factor for their antiviral potency. These derivatives exhibit potential as antiviral agents, highlighting the importance of dibromoimidazo[1,2-a]pyridine as a core structure for developing novel antiviral drugs (S. Mavel et al., 2001).

Fluorescent Properties

Research into the fluorescent properties of 3,8-Dibromoimidazo[1,2-a]pyridine derivatives, particularly those modified with a hydroxymethyl group, demonstrates their potential as organic fluorophores. These compounds have been studied for their fluorescence emission in various media, showcasing their utility in biomarker and sensor applications due to their enhanced fluorescence intensity (Stephanía Velázquez-Olvera et al., 2012).

Synthetic Methodologies

The development of novel synthetic routes to access 3,8-Dibromoimidazo[1,2-a]pyridine derivatives is a key area of research. Innovative methods include the use of ionic liquids for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering advantages such as high yields, simple workup, and environmental friendliness (A. Shaabani et al., 2006). Another approach involves mechanochemical ball-milling conditions for solvent-free synthesis, highlighting the efficiency and green chemistry aspects of generating these compounds (A. Maleki et al., 2014).

Therapeutic Potential Beyond Antiviral Applications

The imidazo[1,2-a]pyridine scaffold, to which 3,8-Dibromoimidazo[1,2-a]pyridine belongs, is recognized for its broad therapeutic potential. It has been explored for its applications in various areas of medicinal chemistry, including anticancer, antimicrobial, and anticonvulsant activities. This diversity underscores the scaffold's versatility and potential as a key moiety in the development of new therapeutic agents (A. Deep et al., 2016).

Safety and Hazards

The safety data sheet for 3,8-Dibromoimidazo[1,2-a]pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines, including 3,8-Dibromoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future research and development in the field of medicinal chemistry .

properties

IUPAC Name

3,8-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWPPJFVRIAAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.